Scropolioside D

antioxidant neuroprotection oxidative stress

Scropolioside D (CAS 148000-43-5) addresses iridoid SAR reproducibility challenges through rigorously characterized ≥98% HPLC purity and defined 6-O-cinnamyl acylation at the 3″-OH position. • Cholinesterase inhibitor (AChE/BChE) for Alzheimer's research screening cascades • Antiprotozoal hit against T. brucei & Leishmania spp. • Essential SAR comparator vs. scropolioside B, catalpol, and 8-O-acetylharpagide Supplied with full NMR characterization for unambiguous authentication.

Molecular Formula C34H42O17
Molecular Weight 722.7 g/mol
Cat. No. B1233611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScropolioside D
Synonyms6-O-((2'',4''-di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol
scropolioside D
scropoloside-D2
Molecular FormulaC34H42O17
Molecular Weight722.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C
InChIInChI=1S/C34H42O17/c1-15-26(45-16(2)37)28(48-21(39)10-9-18-7-5-4-6-8-18)29(46-17(3)38)33(44-15)49-27-19-11-12-43-31(22(19)34(14-36)30(27)51-34)50-32-25(42)24(41)23(40)20(13-35)47-32/h4-12,15,19-20,22-33,35-36,40-42H,13-14H2,1-3H3/b10-9+/t15-,19+,20+,22+,23+,24-,25+,26-,27-,28+,29+,30-,31-,32-,33-,34+/m0/s1
InChIKeyXTDOKCBBQODVJW-LTDPXCIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scropolioside D for Research Procurement: Iridoid Glycoside Identity and Differential Positioning


Scropolioside D (CAS 148000-43-5) is an acylated iridoid glycoside with a catalpol core, characterized by a 6-O-[(2″,4″-di-O-acetyl-3″-O-trans-cinnamoyl)-α-L-rhamnopyranosyl]-catalpol structure [1]. First isolated from Scrophularia ilwensis in 1993 [1], this compound has subsequently been identified in multiple Scrophularia species including S. deserti, S. amplexicaulis, and S. syriaca [2]. As a specialized natural product available in research-grade purity (typically ≥98% by HPLC), Scropolioside D serves as a valuable reference standard for phytochemical investigations and a molecular probe for interrogating iridoid-mediated biological pathways .

Why Scropolioside D Cannot Be Replaced by Generic Iridoid Glycosides: Procurement-Grade Differentiation


Scropolioside D cannot be freely interchanged with other iridoid glycosides due to its unique 6-O-substituted cinnamyl acylation pattern, which directly governs its biological profile. The compound features 2″,4″-di-O-acetyl and 3″-O-trans-cinnamoyl substitutions on the rhamnosyl moiety attached to the catalpol core [1], distinguishing it from structurally similar analogs such as scropolioside B (differing in acylation pattern), catalpol (lacking the cinnamyl-rhamnosyl extension), and 8-O-acetylharpagide (different core modification) [2]. Structure-activity relationship (SAR) studies on scropoliosides demonstrate that the position and number of cinnamyl moieties on the 6-O-substituent critically determine anti-inflammatory potency [3], while comparative assays reveal that Scropolioside D exhibits distinct activity signatures in cholinesterase inhibition, antioxidant capacity, and antiprotozoal assays relative to its closest analogs [4]. The quantitative evidence below establishes exactly where Scropolioside D provides specific, measurable differentiation for experimental selection.

Scropolioside D Quantitative Differentiation: Head-to-Head Evidence Against Comparator Iridoids


Scropolioside D Demonstrates Comparable Antioxidant Capacity to Trolox in Phosphomolybdenum Assay

In a multi-assay antioxidant evaluation of iridoid glycosides from Scrophularia amplexicaulis, Scropolioside D (Compound 3) and 6-O-α-L-(3-O-trans,4-O-trans cinnamoyl)rhamnopyranosyl catalpol (Compound 2) demonstrated comparable antioxidant effects to the Trolox control in the phosphomolybdenum assay [1]. The total antioxidant capacity of these compounds, measured via the phosphomolybdenum method which quantifies the reduction of Mo(VI) to Mo(V), was reported to be statistically equivalent to Trolox, a widely accepted vitamin E analog standard [1]. This stands in contrast to 6-O-methyl,1-glucopyranosyl catalpol (Compound 1), which showed only acceptable but lower activity in this same assay system [1].

antioxidant neuroprotection oxidative stress

Scropolioside D Exhibits Differential Cholinesterase Inhibition Profile Relative to Galantamine Control

In a comparative in vitro cholinesterase inhibition study, Scropolioside D (Compound 3) was evaluated alongside two other iridoid glycosides—6-O-methyl,1-glucopyranosyl catalpol (Compound 1) and 6-O-α-L-(3-O-trans,4-O-trans cinnamoyl)rhamnopyranosyl catalpol (Compound 2)—for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. All three investigated iridoid glycosides, including Scropolioside D, exhibited moderate inhibition of both AChE and BChE compared to galantamine, the clinically approved cholinesterase inhibitor used as the positive control [1]. The study's docking analysis further confirmed that Scropolioside D engages with the active sites of these enzymes, providing a mechanistic basis for its observed activity [1].

Alzheimer's disease acetylcholinesterase butyrylcholinesterase neurodegeneration

Scropolioside D Displays Mild Antiprotozoal Activity Against Trypanosoma and Leishmania Parasites

In an antiprotozoal screening of eight compounds isolated from Scrophularia syriaca, Scropolioside D (Compound 5) was evaluated against a panel of kinetoplastid parasites including Trypanosoma brucei brucei (wild-type s427-WT and drug-resistant TbAT1-B48 strains), Leishmania major, and Leishmania mexicana [1]. Scropolioside D, along with scropolioside B (Compound 2), quercetin (Compound 7), and kaempferol-3-O-rutinoside (Compound 8), exhibited mild to moderate activities against these parasites when compared to the positive control pentamidine [1]. The mechanism of antiprotozoal activity was further investigated via molecular docking studies on the target enzyme Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) [1].

antiprotozoal neglected tropical diseases kinetoplastid drug discovery

Scropolioside D Demonstrates Distinct Anti-Inflammatory Activity Profile Differentiating from Scropolioside B

In a comprehensive anti-inflammatory activity comparison among scropoliosides—catalpol derivatives with 6-O-substituted cinnamyl moieties—various scropoliosides isolated from Scrophularia dentata were evaluated for their inhibitory effects against LPS-induced NF-κB activity, cytokine mRNA expression, IL-1β secretion, and cyclooxygenase-2 activity [1]. Scropolioside B demonstrated the strongest overall anti-inflammatory effects among the compounds tested, including an IC50 value of 1.02 μmol/L for NF-κB inhibition [2], while catalpol was ineffective at inhibiting NF-κB activity [2]. Scropolioside D, although present in the broader scropolioside structural class, exhibits a different acylation pattern (2″,4″-di-O-acetyl with 3″-O-trans-cinnamoyl) that yields distinct potency and selectivity characteristics relative to scropolioside B [1].

anti-inflammatory NF-κB cytokine inflammation

Scropolioside D Procurement-Relevant Application Scenarios in Academic and Industrial Research


Neurodegenerative Disease Research: Cholinesterase Inhibition and Antioxidant Mechanistic Studies

Scropolioside D is directly applicable as a reference compound in studies investigating natural product-based cholinesterase inhibitors for Alzheimer's disease research. Its demonstrated moderate AChE and BChE inhibitory activity, combined with Trolox-equivalent antioxidant capacity in the phosphomolybdenum assay, supports its use in multi-target neuroprotection screening cascades [1]. The availability of molecular docking data further enables structure-guided medicinal chemistry efforts aimed at optimizing the iridoid glycoside scaffold for improved CNS penetration and target engagement [1].

Antiprotozoal Drug Discovery: Kinetoplastid Parasite Screening and Hit Validation

Scropolioside D serves as a validated hit compound for antiprotozoal screening programs targeting kinetoplastid parasites including Trypanosoma brucei (both wild-type and drug-resistant strains) and Leishmania species [2]. The compound's mild to moderate in vitro activity, coupled with TbGAPDH docking evidence, provides a starting point for structure-activity optimization campaigns. Researchers procuring Scropolioside D for this application should note that its activity is sub-pentamidine, positioning it as a tool compound for scaffold refinement rather than a potent lead [2].

Structure-Activity Relationship Studies on Acylated Iridoid Glycosides

Scropolioside D's unique 2″,4″-di-O-acetyl and 3″-O-trans-cinnamoyl substitution pattern makes it an essential comparator in SAR investigations of the scropolioside compound class [3]. Comparative studies have established that anti-inflammatory potency varies significantly depending on whether the 6-O-substituted cinnamyl moiety is linked to C″2-OH, C″3-OH, or C″4-OH positions, as well as on the number of cinnamyl moieties present [4]. Scropolioside D represents a specific acylation variant within this SAR matrix, enabling systematic interrogation of how acetylation state and cinnamoyl positioning modulate biological activity [4].

Natural Product Reference Standard for Phytochemical Analysis

As a known iridoid glycoside isolated from multiple Scrophularia species (S. ilwensis, S. deserti, S. amplexicaulis, S. syriaca) and structurally characterized by comprehensive spectroscopic methods including 1D and 2D NMR [3], Scropolioside D functions as a validated reference standard for HPLC-based identification and quantification in phytochemical investigations of Scrophularia and related genera [5]. The compound's CAS registration (148000-43-5) and established spectral fingerprints enable unambiguous authentication in quality control and chemotaxonomic studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scropolioside D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.